Cabozantinib - 849217-68-1

Cabozantinib

Catalog Number: EVT-287368
CAS Number: 849217-68-1
Molecular Formula: C₂₈H₂₄FN₃O₅
Molecular Weight: 501.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cabozantinib is a small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including mesenchymal-epithelial transition factor (MET), vascular endothelial growth factor receptor 2 (VEGFR2), RET, AXL, KIT, and TIE2. [] These RTKs play crucial roles in tumor cell proliferation, angiogenesis, and potentially immune cell regulation. [, ]

Cabozantinib has demonstrated potent inhibitory activity against wild type and activating mutant forms of RET associated with medullary thyroid cancer (MTC). [] It is also being investigated for potential applications in other malignancies like renal cell carcinoma (RCC), hepatocellular carcinoma (HCC), prostate cancer, gastrointestinal stromal tumors (GIST), and neuroendocrine prostate cancer (SCNPC). [, , , , , , , , , , , , , , , , , ]

Mechanism of Action

Cabozantinib's primary mechanism of action is the inhibition of multiple receptor tyrosine kinases (RTKs), particularly MET, VEGFR2, RET, AXL, KIT, and TIE2. [] This inhibition disrupts downstream signaling pathways involved in tumor cell proliferation, angiogenesis, and potentially immune cell regulation. [, ]

  • Inhibits RET activity: Demonstrates potent inhibitory activity against wild type and activating mutant forms of RET, leading to decreased tumor growth and circulating calcitonin levels in MTC models. []
  • Disrupts tumor vasculature: Reduces microvessel density (CD31) in both MET+/RET+ and MET-/RET- SCNPC PDX models, leading to increased hypoxic stress (HK2) and glycolysis, ultimately causing tumor growth suppression. []
  • Activates immune response: Increases intratumor infiltration and anti-tumor function of neutrophils and T cells in murine RCC models. [] It also induces the expression of neutrophil- and T cell-related chemokines (CCL11, CXCL12, CCL8, and CX3CL1) within the tumor microenvironment. []
  • Induces immunogenic cell death: Causes robust extracellular release of HMGB1, a neutrophil chemoattractant, in PTEN/p53-deficient murine prostate cancer cell lines, leading to a rapid anti-tumor immune response mediated by neutrophils. []
  • May trigger resistance mechanisms: Can induce FGFR1 expression in cabozantinib-resistant PCa models through a YAP/TBX5-dependent mechanism, potentially leading to acquired resistance. []
Applications
  • Preclinical models: Demonstrates widespread in vivo tumor growth inhibition and activity across various pediatric cancer models. [] Showed significant tumor regression in imatinib-sensitive and -resistant GIST PDX models through inhibition of tumor growth, proliferation, and angiogenesis. []
  • Clinical trials: Has been investigated in clinical trials for a wide range of solid tumors, including:
    • MTC: Showed significant improvement in progression-free survival in patients with progressive MTC compared to placebo in the EXAM trial. []
    • RCC: Showed improved progression-free survival, overall survival, and objective response rate compared to everolimus in patients with advanced RCC following prior VEGFR-targeted therapy in the METEOR trial. []
    • HCC: Significantly improved overall survival and progression-free survival compared to placebo in patients with previously treated HCC in the CELESTIAL trial. [, ]
    • Prostate cancer: Showed initial promise in phase II trials but failed to meet the primary endpoint in a phase III trial comparing cabozantinib versus prednisone. [, ]
    • Other malignancies: Being investigated in combination with immunotherapy agents like durvalumab for advanced gastroesophageal adenocarcinoma, colorectal cancer, and HCC in the Camilla trial. []
Future Directions
  • Optimizing dosing strategies: Exploring reduced starting doses and dose escalation strategies to improve tolerability while maintaining efficacy, as investigated in the CaboRISE trial. []
  • Combination therapy: Investigating cabozantinib in combination with immunotherapy agents like durvalumab, as seen in the Camilla trial for various gastrointestinal malignancies. [] Exploring its combination with T-cell therapies or other immunotherapies to augment anti-tumor immune responses. [, ]
  • Overcoming resistance mechanisms: Developing strategies to counteract acquired resistance to cabozantinib, for example, targeting YAP/TBX5 to inhibit FGFR1 induction. []
  • Identifying predictive biomarkers: Investigating biomarkers that can predict response to cabozantinib therapy across different tumor types, potentially improving patient selection and treatment outcomes. []

Sorafenib

Relevance: Sorafenib is frequently mentioned in the context of cabozantinib research because it serves as a standard first-line treatment for advanced HCC. Several studies investigated the efficacy of cabozantinib as a second-line treatment option for patients who progressed on sorafenib. For example, the CELESTIAL trial demonstrated that cabozantinib significantly improved overall survival compared to placebo in patients with HCC previously treated with sorafenib [, ].

Regorafenib

Relevance: Like sorafenib, cabozantinib is also explored in the context of regorafenib, particularly as a potential treatment option following progression on this multikinase inhibitor. This is especially relevant as new treatment sequencing strategies for advanced HCC are being explored [, ].

Lenvatinib

Compound Description: Lenvatinib is a multi-tyrosine kinase inhibitor targeting VEGFRs, FGFRs, PDGFRα, KIT, and RET. It has demonstrated efficacy in treating advanced HCC, differentiated thyroid cancer, and, in combination with everolimus, advanced renal cell carcinoma (RCC) [].

Relevance: Similar to sorafenib and regorafenib, lenvatinib is discussed alongside cabozantinib as a first-line treatment for HCC. Real-world studies are now evaluating the potential benefits and optimal sequencing of cabozantinib following lenvatinib treatment in HCC patients [].

Everolimus

Relevance: The METEOR trial directly compared cabozantinib with everolimus in patients with advanced RCC following prior VEGFR-targeted therapy. The study demonstrated that cabozantinib significantly improved progression-free survival, overall survival, and objective response rates compared to everolimus [, , ].

Nivolumab

Relevance: With the emergence of immunotherapy in cancer treatment, cabozantinib's role following treatment with immune checkpoint inhibitors, like nivolumab, is being investigated. Researchers are exploring the efficacy, safety, and potential for synergistic effects when combining cabozantinib with immunotherapy agents [, ].

Properties

CAS Number

849217-68-1

Product Name

Cabozantinib

IUPAC Name

1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Molecular Formula

C₂₈H₂₄FN₃O₅

Molecular Weight

501.5 g/mol

InChI

InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)

InChI Key

ONIQOQHATWINJY-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F

Solubility

COMETRIQ is practically insoluble in water.

Synonyms

BMS 907351
BMS-907351
BMS907351
cabozantinib
Cometriq
XL 184
XL-184
XL184 cpd

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.